molecular formula C20H17FN4O B11225343 3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

Cat. No.: B11225343
M. Wt: 348.4 g/mol
InChI Key: QQDCNMLCSOFEJB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a synthetic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions often include a temperature of around 140°C and a reaction time of approximately 3 hours, yielding the desired product in good-to-excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the process can be optimized to minimize byproducts and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether stands out due to its unique combination of a fluoro group and a phenethyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its potent antiproliferative and antiviral properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H17FN4O

Molecular Weight

348.4 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H17FN4O/c1-26-15-8-9-16(17(21)13-15)18-11-12-22-20-23-19(24-25(18)20)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13H,7,10H2,1H3

InChI Key

QQDCNMLCSOFEJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4)F

Origin of Product

United States

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